molecular formula C12H7N5O4 B14719862 4,6-Dinitro-2-phenyl-2h-benzotriazole CAS No. 6631-39-6

4,6-Dinitro-2-phenyl-2h-benzotriazole

Cat. No.: B14719862
CAS No.: 6631-39-6
M. Wt: 285.21 g/mol
InChI Key: MBBLEKJKCKVQHS-UHFFFAOYSA-N
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Description

4,6-Dinitro-2-phenyl-2H-benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups and a phenyl group attached to the benzotriazole core, making it a unique and valuable compound for scientific research and industrial applications .

Preparation Methods

The synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole typically involves the nitration of 2-phenyl-2H-benzotriazole. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization or chromatography techniques .

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

4,6-Dinitro-2-phenyl-2H-benzotriazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 4,6-diamino-2-phenyl-2H-benzotriazole .

Scientific Research Applications

4,6-Dinitro-2-phenyl-2H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2-phenyl-2H-benzotriazole and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The nitro groups play a crucial role in these interactions, as they can participate in redox reactions and form reactive intermediates .

In industrial applications, the compound’s stability and ability to absorb UV light make it an effective UV stabilizer. It protects materials from degradation by absorbing harmful UV radiation and dissipating the energy as heat .

Properties

CAS No.

6631-39-6

Molecular Formula

C12H7N5O4

Molecular Weight

285.21 g/mol

IUPAC Name

4,6-dinitro-2-phenylbenzotriazole

InChI

InChI=1S/C12H7N5O4/c18-16(19)9-6-10-12(11(7-9)17(20)21)14-15(13-10)8-4-2-1-3-5-8/h1-7H

InChI Key

MBBLEKJKCKVQHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C=C(C3=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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